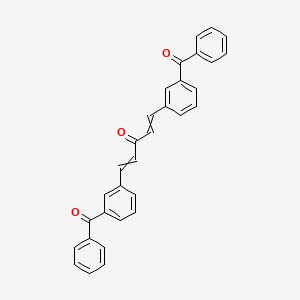![molecular formula C12H8Cl4O2 B14213144 2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol CAS No. 820249-90-9](/img/structure/B14213144.png)
2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’,5,6-Tetrachloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol is a chlorinated biphenyl derivative This compound is characterized by the presence of four chlorine atoms and two hydroxyl groups attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5,6-Tetrachloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol typically involves the chlorination of biphenyl derivatives followed by hydroxylation. One common method involves the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions to introduce chlorine atoms at specific positions on the biphenyl ring. Subsequent hydroxylation can be achieved using reagents like hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2’,3’,5,6-Tetrachloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Formation of tetrachloroquinones or other oxidized biphenyl derivatives.
Reduction: Formation of less chlorinated biphenyls or completely dechlorinated biphenyls.
Substitution: Formation of biphenyl derivatives with various functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
2’,3’,5,6-Tetrachloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2’,3’,5,6-Tetrachloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include oxidative stress response, signal transduction, and gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: A similar chlorinated biphenyl with chlorine atoms at different positions.
2,3,5,6-Tetrachloroterephthalate: A related compound with a similar chlorination pattern but different functional groups.
2,3’,4’,5-Tetrachlorobiphenyl: Another chlorinated biphenyl with a different substitution pattern
Uniqueness
2’,3’,5,6-Tetrachloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol is unique due to the specific arrangement of chlorine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
820249-90-9 |
|---|---|
Fórmula molecular |
C12H8Cl4O2 |
Peso molecular |
326.0 g/mol |
Nombre IUPAC |
3,4-dichloro-5-(2,3-dichlorophenyl)cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H8Cl4O2/c13-7-3-1-2-5(9(7)14)6-4-8(17)12(18)11(16)10(6)15/h1-4,8,12,17-18H |
Clave InChI |
HRJPFYFCEMSHJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(C(C(=C2Cl)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)
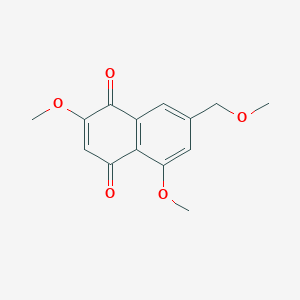

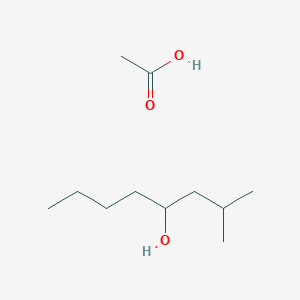
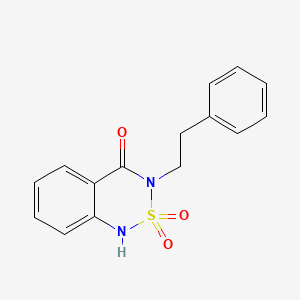
![Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-](/img/structure/B14213091.png)

![(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213109.png)
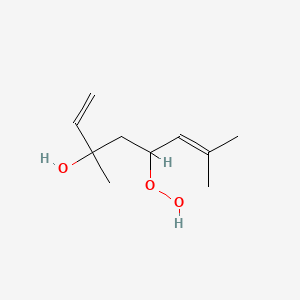
![2-(Trifluoromethyl)-N-[2-(3,5,6-trifluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14213122.png)
